![molecular formula C20H25N3O3S B4395133 N-cyclohexyl-2-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B4395133.png)
N-cyclohexyl-2-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide
Overview
Description
N-cyclohexyl-2-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide, also known as CYM-51010, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide involves the inhibition of the activity of the transcription factor NF-κB, which plays a critical role in the regulation of various cellular processes, including inflammation and cell growth. N-cyclohexyl-2-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide binds to the NF-κB essential modulator (NEMO) domain of the IKK complex, which leads to the inhibition of IKK activity and subsequent suppression of NF-κB activation.
Biochemical and Physiological Effects
N-cyclohexyl-2-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide has been found to exhibit potent anti-cancer and anti-inflammatory effects in various in vitro and in vivo models. In addition, N-cyclohexyl-2-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide has also been found to exhibit neuroprotective effects in a mouse model of Parkinson's disease. However, the exact biochemical and physiological effects of N-cyclohexyl-2-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide in humans are still unclear, and further studies are needed to fully understand its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-2-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide is its potent anti-inflammatory and anti-cancer activities. In addition, N-cyclohexyl-2-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide has also been found to exhibit low toxicity and high selectivity towards its target, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-cyclohexyl-2-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide is its low solubility in water, which may limit its clinical application.
Future Directions
There are several future directions for the study of N-cyclohexyl-2-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the potential of N-cyclohexyl-2-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide as a therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders. Furthermore, the study of the pharmacokinetics and pharmacodynamics of N-cyclohexyl-2-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide in humans is needed to fully understand its potential clinical applications.
Scientific Research Applications
N-cyclohexyl-2-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and anti-cancer activities. In a study conducted by Wang et al., N-cyclohexyl-2-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. N-cyclohexyl-2-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide has also been found to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
properties
IUPAC Name |
N-cyclohexyl-2-methyl-5-(pyridin-2-ylmethylsulfamoyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-15-10-11-18(27(25,26)22-14-17-9-5-6-12-21-17)13-19(15)20(24)23-16-7-3-2-4-8-16/h5-6,9-13,16,22H,2-4,7-8,14H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCXDEZZSZIIMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-methyl-5-(pyridin-2-ylmethylsulfamoyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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